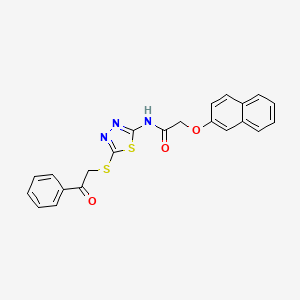

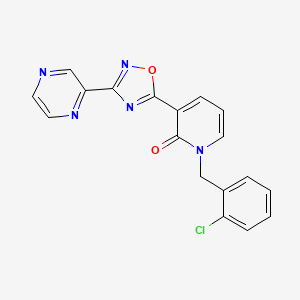

Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

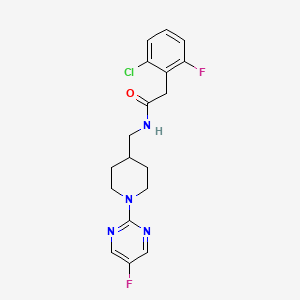

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds . It also contains a methoxyphenyl group, which can contribute to the overall polarity and potential biological activity of the compound .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains several functional groups including a piperazine ring, a methoxyphenyl group, and a dihydropyridazine ring. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the methoxyphenyl group might be susceptible to reactions involving its aromatic ring or ether group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring and a methoxyphenyl group could increase its polarity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

- Enhanced Knowledge About the Outgroup: Contact helps increase knowledge about the outgroup, although this factor is less significant compared to others (Pettigrew & Tropp, 2008).

- Reduction in Anxiety: Interacting with outgroup members reduces anxiety about intergroup contact, which is a strong mediator in the reduction of prejudice (Pettigrew & Tropp, 2008).

- Increased Empathy and Perspective-Taking: Contact fosters empathy and the ability to take the perspective of others, which are powerful mediators in prejudice reduction (Pettigrew & Tropp, 2008).

Moreover, the effects of contact are not limited to direct participants but also extend to the broader social context, influencing attitudes toward outgroups even among those who do not directly engage in intergroup contact (Christ et al., 2014). This indicates a broader societal impact, suggesting that positive intergroup contact can create more inclusive social norms and reduce prejudice across communities.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-4-33-25(31)24-21(17-23(30)29(26-24)19-11-9-18(2)10-12-19)28-15-13-27(14-16-28)20-7-5-6-8-22(20)32-3/h5-12,17H,4,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSJMKKUKYCCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2657866.png)

![2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2657876.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2657886.png)